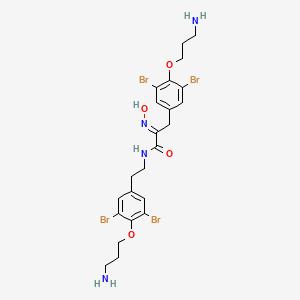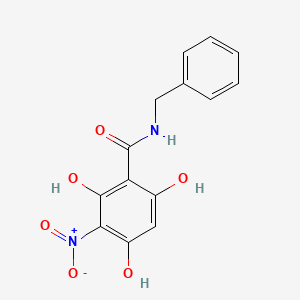![molecular formula C25H24O B14286448 1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene CAS No. 119895-90-8](/img/structure/B14286448.png)
1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a central cyclopentene ring connected to three benzene rings via methoxy linkages, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene typically involves the reaction of cyclopent-2-en-1-ylmethanol with tribromomethane in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of cyclopent-2-en-1-ylmethanol is replaced by the tribromomethane, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities.
化学反応の分析
Types of Reactions
1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide, halides or amines in the presence of a suitable base.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also studied for its unique structural properties and reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
作用機序
The mechanism of action of 1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
類似化合物との比較
1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene can be compared with other similar compounds, such as:
Cyclopentylbenzene: A simpler compound with a single cyclopentyl group attached to a benzene ring.
Methoxybenzene (Anisole): Contains a methoxy group attached to a benzene ring.
Tribenzylmethane: Features three benzyl groups attached to a central carbon atom.
The uniqueness of 1,1’,1’'-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene lies in its complex structure, which combines the features of cyclopentene, methoxy, and benzene rings, leading to unique chemical and physical properties.
特性
CAS番号 |
119895-90-8 |
|---|---|
分子式 |
C25H24O |
分子量 |
340.5 g/mol |
IUPAC名 |
[cyclopent-2-en-1-ylmethoxy(diphenyl)methyl]benzene |
InChI |
InChI=1S/C25H24O/c1-4-14-22(15-5-1)25(23-16-6-2-7-17-23,24-18-8-3-9-19-24)26-20-21-12-10-11-13-21/h1-10,12,14-19,21H,11,13,20H2 |
InChIキー |
QNGBMBNXWWFHKE-UHFFFAOYSA-N |
正規SMILES |
C1CC(C=C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


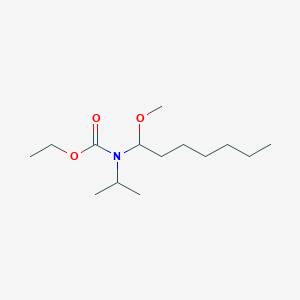
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
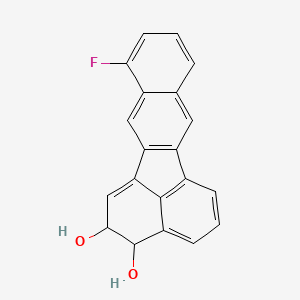
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)
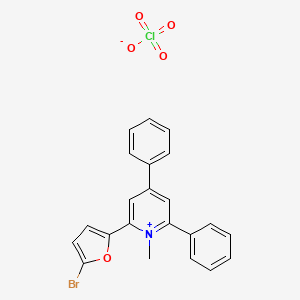
![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
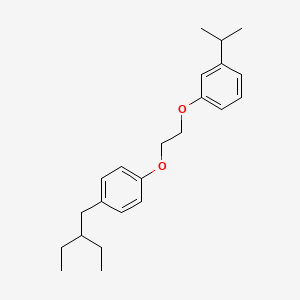
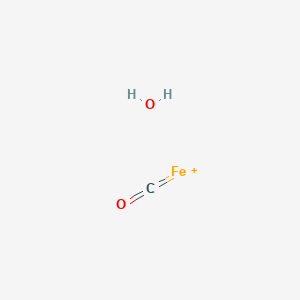


![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
